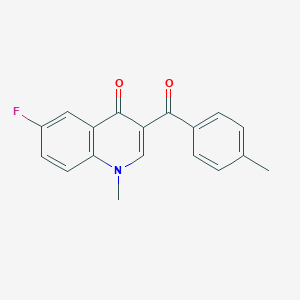
6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (6FMDQ) is a novel synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. 6FMDQ is a member of the quinolinone family, which consists of a variety of compounds with significant biological activity. 6FMDQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. In addition, 6FMDQ has been found to have a wide range of biochemical and physiological effects, including effects on the cardiovascular, gastrointestinal, and immune systems.
Wissenschaftliche Forschungsanwendungen
6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been found to have a wide range of biochemical and physiological effects, including effects on the cardiovascular, gastrointestinal, and immune systems. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been studied for its potential use in the treatment of a variety of diseases, including cancer, HIV, and Alzheimer’s disease.
Wirkmechanismus
The exact mechanism of action of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is still under investigation. However, it is believed that 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one exerts its biological activity by modulating the activity of various enzymes and receptors, such as cyclooxygenase-2, phosphodiesterase-4, and the nuclear factor-kappa B (NF-κB) pathway. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one have been studied extensively. Studies have shown that 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has a wide range of effects on the cardiovascular, gastrointestinal, and immune systems. For example, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been found to reduce inflammation, improve vascular function, and reduce oxidative stress. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been found to have anti-cancer, anti-microbial, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in laboratory experiments include its low cost, ease of synthesis, and high purity. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is relatively stable and can be stored for long periods of time. However, there are some limitations to using 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in laboratory experiments, such as its low solubility in water and the fact that it can be degraded by light.
Zukünftige Richtungen
Given the wide range of biological activities of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, there are a number of potential future directions for its use. These include further investigation of its anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. In addition, further research is needed to better understand the biochemical and physiological effects of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, as well as its potential use in the treatment of a variety of diseases, such as cancer, HIV, and Alzheimer’s disease. Finally, further research is needed to identify the optimal synthesis method and to develop improved methods of delivery.
Synthesemethoden
6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be synthesized via several methods, including the reaction of 4-methylbenzoyl chloride and 6-fluoro-1-methyl-1,4-dihydroquinoline in a solvent such as methylene chloride. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by filtration and recrystallization. Other methods of synthesis have also been reported, such as the reaction of 6-fluoro-1-methyl-1,4-dihydroquinoline with 4-methylbenzoyl bromide in the presence of a base such as potassium carbonate.
Eigenschaften
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-11-3-5-12(6-4-11)17(21)15-10-20(2)16-8-7-13(19)9-14(16)18(15)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBCLOLLNXXJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

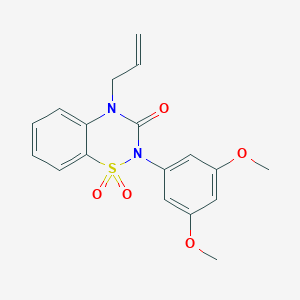
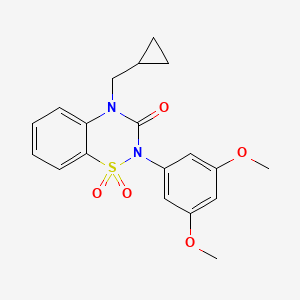

![N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide](/img/structure/B6450714.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B6450728.png)
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)
![6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450750.png)
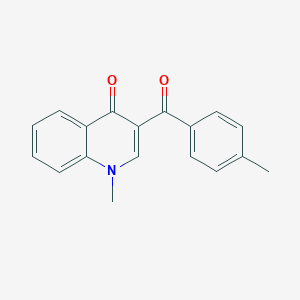
![6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450759.png)
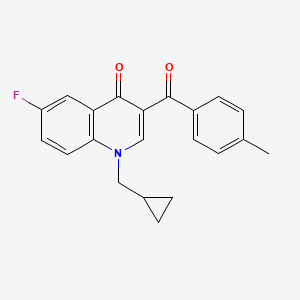
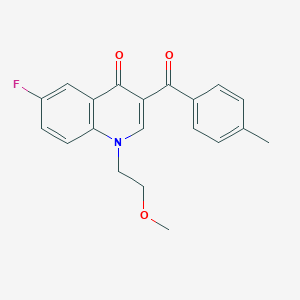
![2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6450792.png)

![8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450802.png)